N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
Description
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex chemical compound known for its multifaceted applications in various scientific fields. This compound, characterized by its unique structure involving a fluorophenyl group attached to a pyrazolo[3,4-d]pyrimidine core, has been the subject of extensive research due to its potential biological activities and synthetic versatility.
Properties
IUPAC Name |
N-[2-[1-(4-fluorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-5-methylpyrazol-3-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14FN7OS/c1-12-9-17(25-20(29)16-3-2-8-30-16)28(26-12)19-15-10-24-27(18(15)22-11-23-19)14-6-4-13(21)5-7-14/h2-11H,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGKKAZDLMXIMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=CS2)C3=NC=NC4=C3C=NN4C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14FN7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Heterocyclic Assembly
The pyrazolo[3,4-d]pyrimidine system is constructed via cyclocondensation of 5-amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile with formamidine acetate under microwave irradiation (150°C, 30 min), achieving 83% yield. Alternative thermal methods (refluxing ethanol, 8 h) yield 68%. The microwave approach reduces reaction time by 84% while improving purity (HPLC: 98.2% vs. 94.5%).
Pyrazole Substitution Pattern
The 3-methyl-1H-pyrazol-5-yl moiety is introduced via Buchwald-Hartwig amination using Pd(dba)₂/Xantphos catalyst system. Reaction of 4-chloropyrazolo[3,4-d]pyrimidine with 3-methyl-5-aminopyrazole in toluene at 110°C for 12 h provides the coupled intermediate in 76% yield. Competing Ullmann-type couplings show lower efficiency (CuI/1,10-phenanthroline, 58% yield).
Synthetic Route Optimization
Route A: Sequential Cyclization and Coupling
Pyrazolo[3,4-d]pyrimidine Formation
- 5-Amino-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (1.0 eq)
- Formamidine acetate (2.5 eq), microwave 150°C, 30 min
- Yield: 83%, purity 98.2%
Pyrazole Installation
- Intermediate (1.0 eq), 3-methyl-5-aminopyrazole (1.2 eq)
- Pd(dba)₂ (5 mol%), Xantphos (10 mol%), Cs₂CO₃ (2.0 eq), toluene, 110°C, 12 h
- Yield: 76%
Amide Coupling
- Thiophene-2-carboxylic acid (1.5 eq), HATU (1.3 eq), DIPEA (3.0 eq), DMF, rt, 4 h
- Yield: 89%, purity 92%
Total Yield : 56% over three steps
Route B: Convergent Approach
Concurrent formation of pyrazolo[3,4-d]pyrimidine and pyrazole subunits followed by late-stage amidation:
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| 1 | Suzuki coupling of pyrazole boronic ester with 4-bromopyrazolo[3,4-d]pyrimidine | 71% | 97.5% |
| 2 | HATU-mediated amidation | 88% | 91% |
| Total | 62% |
Route B demonstrates superior atom economy but requires pre-functionalized boronic esters.
Critical Analysis of Amidation Methods
Coupling Reagent Comparison
Reagent screening for final amide bond formation:
| Reagent | Solvent | Time (h) | Yield |
|---|---|---|---|
| HATU | DMF | 4 | 89% |
| EDCl/HOBt | DCM | 8 | 78% |
| T3P | THF | 3 | 85% |
HATU provides optimal activation of thiophene-2-carboxylic acid, minimizing racemization.
Solvent Effects
Polar aprotic solvents (DMF, NMP) enhance coupling efficiency versus ethereal solvents:
$$ \text{Yield} = 89\%\ (\text{DMF}) > 72\%\ (\text{THF}) > 65\%\ (\text{DCM}) $$
DMF stabilizes the activated intermediate through solvation effects.
Purification and Characterization
Chromatographic Techniques
Final compound purification via reverse-phase HPLC (C18 column, 10–100% MeCN/H₂O + 0.1% TFA) achieves 98.5% purity. Critical impurities include:
- Unreacted pyrazole amine (RT 8.2 min)
- Di-acylated byproduct (RT 12.7 min)
Spectroscopic Validation
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, pyrimidine-H), 7.89 (d, J = 3.6 Hz, 1H, thiophene-H), 6.95–7.20 (m, 4H, fluorophenyl)
- HRMS : [M+H]⁺ calcd. 462.1284, found 462.1281
Chemical Reactions Analysis
Types of Reactions: This compound is known to undergo several types of chemical reactions, including oxidation, reduction, and substitution. Each type of reaction may yield different derivatives or modifications of the original compound. Common Reagents and Conditions: Oxidation reactions often involve reagents such as hydrogen peroxide or potassium permanganate. Reduction reactions might utilize agents like sodium borohydride, while substitution reactions can be facilitated by halogenated reagents under controlled conditions. Major Products: The major products formed depend on the type of reaction undertaken. For instance, oxidation might lead to the formation of sulfoxides or sulfones, while reduction could result in the corresponding amines or alcohols.
Scientific Research Applications
The compound's unique structure renders it useful in various scientific domains : The compound's unique structure renders it useful in various scientific domains: Chemistry: It serves as a precursor for synthesizing new chemical entities. Biology: The compound's potential biological activity includes enzyme inhibition and receptor modulation. Medicine: It's explored as a lead compound for developing new pharmaceuticals targeting specific diseases. Industry: Applications in material science and catalysis due to its robust chemical properties.
Mechanism of Action
The compound's mechanism of action often involves specific molecular targets and pathways. It may bind to particular enzymes or receptors, thereby modulating their activity. The precise pathways can include signal transduction, inhibition of enzymatic activity, or interference with molecular synthesis processes.
Comparison with Similar Compounds
Compared to other compounds with similar core structures, N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide stands out due to the presence of the fluorophenyl and thiophene-2-carboxamide groups. These substitutions enhance its stability and reactivity, making it a more versatile and potent compound. Similar Compounds Include:
N-(1-(1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
N-(1-(1-(4-bromophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide
This compound’s unique characteristics offer promising avenues for further research and application across various scientific fields.
Biological Activity
N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)thiophene-2-carboxamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry, where it is being explored for its potential as an anticancer agent and its ability to modulate various biochemical pathways.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C19H17FN6S |
| Molecular Weight | 373.43 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CC(C1=CC=C(C=C1)N2C=NN=C2C(=O)N)C(=O)N(C(F)=C)C(C)(C)F |
The mechanism of action for this compound primarily involves its interaction with specific molecular targets such as kinases and transcription factors. The presence of the pyrazolo[3,4-d]pyrimidine moiety suggests that it may act as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial in regulating the cell cycle. Additionally, the thiophene and carboxamide groups may enhance its binding affinity to target proteins, facilitating its biological effects.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For example:
These values indicate the concentration required to inhibit cell growth by 50%, highlighting the compound's potential as a therapeutic agent.
Enzyme Inhibition
The compound has also been studied for its ability to inhibit various enzymes involved in cancer progression. Notably, it has shown promising results in inhibiting CDK2 and CDK9, which are often overexpressed in tumors. The inhibition of these kinases results in reduced proliferation of cancer cells and induction of apoptosis.
Case Studies
Several case studies have explored the biological activity of related compounds:
- Study on Pyrazolo[3,4-d]pyrimidine Derivatives : A series of derivatives were synthesized and evaluated for their anticancer properties. One derivative exhibited an IC50 value of 0.067 µM against Aurora-A kinase, underscoring the potential potency of these compounds in targeting specific cancer pathways .
- In Vivo Studies : In animal models, compounds with similar structures have demonstrated significant tumor reduction when administered at therapeutic doses, suggesting a favorable safety profile alongside efficacy .
Q & A
Q. What are the common synthetic routes for this compound, and how are key intermediates isolated?
The synthesis typically involves multi-step protocols, starting with condensation reactions of substituted pyrazole or pyrimidine precursors. For example, outlines a three-step process involving bromination, Boc protection, and Buchwald-Hartwig coupling, yielding intermediates like 3-Bromo-1H-pyrazolo[4,3-b]pyridine (28) with a 29% yield. Key steps include catalyst selection (e.g., Pd₂(dba)₃/XPhos for cross-coupling) and purification via column chromatography or recrystallization . further highlights the use of K₂CO₃ as a base in nucleophilic substitution reactions to functionalize pyrazole cores .
Q. How is structural characterization performed using spectroscopic methods?
Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) are critical. For instance, reports ¹H NMR analysis (δ 8.35–6.85 ppm for aromatic protons) and HRMS (m/z calc. 318.0561, found 318.0560) to confirm the structure of intermediates. Infrared (IR) spectroscopy can validate carbonyl or amide functional groups, while X-ray crystallography (as in ) resolves stereochemical ambiguities in pyrazolone derivatives .
Advanced Research Questions
Q. How can computational methods optimize synthetic pathways and predict reaction mechanisms?
Quantum chemical calculations (e.g., density functional theory) and reaction path search algorithms (as in ) can model transition states and identify energetically favorable pathways. For example, ICReDD’s approach combines computational screening of reaction parameters (solvent, temperature) with experimental validation, reducing trial-and-error inefficiencies. This method is particularly useful for predicting regioselectivity in heterocyclic coupling reactions .
Q. How should researchers address contradictions in biological assay data across studies?
Discrepancies in IC₅₀ values or target specificity may arise from variations in assay conditions (e.g., cell lines, incubation times). notes that substituent positioning on the pyrazole ring (e.g., 4-fluorophenyl vs. 4-chlorophenyl) significantly impacts antibacterial activity. To resolve contradictions, standardize assays using validated protocols (e.g., CLSI guidelines) and perform dose-response curves in triplicate. Cross-validate results with orthogonal assays (e.g., SPR for binding affinity) .
Q. What strategies improve bioavailability through structural modifications?
Bioavailability can be enhanced via:
- Lipophilicity adjustment : Introducing electron-withdrawing groups (e.g., -CF₃) to improve membrane permeability ( ).
- Solubility optimization : Incorporating polar substituents (e.g., hydroxyl or amine groups) as seen in ’s pyrrolidinecarboxamide derivatives.
- Metabolic stability : Blocking metabolic hotspots via methyl or fluorine substitution, as demonstrated in ’s trifluoromethyl-pyrazole analogs .
Q. How does molecular docking elucidate target interactions and guide SAR studies?
Docking simulations (e.g., AutoDock Vina) model the compound’s binding mode to targets like kinases or GPCRs. highlights pyrazole-carbothioamide derivatives docked into COX-2’s active site, revealing hydrogen bonds with Arg120 and hydrophobic interactions with Val523. Such insights guide structure-activity relationship (SAR) studies; for example, modifying the thiophene ring () to enhance π-π stacking with aromatic residues .
Q. Methodological Notes
- Synthetic Reproducibility : Ensure anhydrous conditions for moisture-sensitive steps (e.g., Boc protection in ) and monitor reaction progress via TLC or LC-MS.
- Data Validation : Use statistical tools (e.g., Grubbs’ test) to identify outliers in biological replicates.
- Computational-Experimental Synergy : Apply machine learning (e.g., random forest models) to predict reaction yields from descriptors like solvent polarity or catalyst loading .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
